Fmoc-Cys(pMeOBzl)-OH

Catalog No.
S729591
CAS No.
141892-41-3
M.F
C26H25NO5S
M. Wt
463.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(pMeOBzl)-OH

CAS Number

141892-41-3

Product Name

Fmoc-Cys(pMeOBzl)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1

InChI Key

IWZGYHFOLFRYPK-DEOSSOPVSA-N

SMILES

Array

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Cys(pMeOBzl)-OH is a standard building block used in solid-phase peptide synthesis (SPPS) for the incorporation of cysteine residues. Its defining feature is the p-methoxybenzyl (pMeOBzl) group protecting the reactive thiol side-chain. This group is specifically engineered for high acid lability, allowing for its removal under moderately acidic conditions, which are often employed for cleaving the completed peptide from the resin. The choice of a thiol protecting group is a critical process parameter in SPPS, directly influencing the deprotection strategy, potential for side reactions, and overall yield and purity of the final peptide.

Substituting Fmoc-Cys(pMeOBzl)-OH with other common derivatives like Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH is a significant process deviation, not a simple material swap. Each protecting group possesses a unique chemical profile that dictates the entire downstream deprotection and oxidation strategy. The Trityl (Trt) group, while also acid-labile, has different steric properties and can be more susceptible to causing side reactions under certain basic conditions. The Acetamidomethyl (Acm) group is stable to standard acid cleavage and requires a separate, orthogonal deprotection step, typically involving iodine or mercury(II) salts. Therefore, the choice of pMeOBzl is a deliberate process decision tied to a specific synthesis plan requiring its distinct acid lability and stability profile.

Enhanced Acid Lability for Milder Deprotection vs. Unsubstituted Benzyl

The p-methoxy substituent on the benzyl group significantly increases its acid lability compared to the standard 4-methylbenzyl (MeBzl) or unsubstituted benzyl (Bzl) groups. While the Bzl group requires harsh, hazardous hydrofluoric acid (HF) for cleavage, the pMeOBzl group is readily cleaved by trifluoromethanesulfonic acid (TFMSA) or standard trifluoroacetic acid (TFA) cocktails used for resin cleavage. This electronic enhancement makes it compatible with standard Fmoc/tBu strategies, unlike the more robust Bzl group which is primarily suited for Boc-based synthesis.

Evidence DimensionRequired Cleavage Reagent
Target Compound DataCleaved by TFMSA or TFA cocktails
Comparator Or BaselineFmoc-Cys(Bzl)-OH requires liquid HF
Quantified DifferenceAvoids use of highly hazardous HF
ConditionsFinal peptide deprotection step in solid-phase peptide synthesis

This allows for a streamlined, single-step cleavage and deprotection process using standard TFA, enhancing safety and process efficiency while avoiding damage to sensitive peptide sequences.

Improved Stability to Piperidine Minimizes Side Reactions Compared to Trityl Group Analogs

During the repetitive piperidine treatments required for Nα-Fmoc removal in SPPS, certain thiol protecting groups can be compromised. C-terminal Cys(Trt) residues are particularly prone to base-induced β-elimination, forming undesired dehydroalanine and piperidinylalanine adducts. In a comparative study, a peptide anchored via Cys(Trt) showed 23% epimerization to D-Cys after 6 hours of piperidine treatment. Benzyl-type protecting groups like pMeOBzl exhibit greater stability under these basic conditions, minimizing the accumulation of such impurities throughout the synthesis. This leads to higher crude purity and simplifies final purification.

Evidence DimensionSide Product Formation (Epimerization)
Target Compound DataInherently more stable to base due to thioether linkage
Comparator Or BaselineFmoc-Cys(Trt)-OH led to 23% D-Cys formation
Quantified DifferenceSignificantly reduced risk of base-induced side products
ConditionsPeptide with C-terminal cysteine attached to NovaSynTGT resin, treated with 20% piperidine for 6 hours.

For long or complex peptides requiring numerous deprotection cycles, choosing pMeOBzl over Trt directly translates to higher final product purity and yield, reducing manufacturing costs.

Enables On-Resin Disulfide Cyclization Strategies Not Possible with Orthogonal Groups

Fmoc-Cys(pMeOBzl)-OH is suitable for strategies where disulfide bonds are formed after a single, final deprotection step. However, for regioselective, on-resin disulfide bond formation, a combination of orthogonal protecting groups is required. For instance, an acid-labile group like Mmt (cleaved with 1% TFA) can be used for the first disulfide pair, followed by on-resin oxidation. A second pair, protected with Acm, can then be deprotected and oxidized separately. The pMeOBzl group, being TFA-labile like Trt, does not offer this orthogonality. Instead, it is procured for syntheses where a global deprotection/oxidation is the desired and most efficient pathway, often performed in solution post-cleavage to favor correct intramolecular folding.

Evidence DimensionOrthogonality for Stepwise Cyclization
Target Compound DataNot orthogonal; removed during global TFA cleavage.
Comparator Or BaselineFmoc-Cys(Acm)-OH is stable to TFA, allowing for selective, post-synthesis on-resin or solution-phase oxidation with iodine.
Quantified DifferenceFundamentally different process capabilities.
ConditionsSynthesis of peptides with multiple, regioselective disulfide bonds.

This compound is the correct choice for simpler cyclic peptides or when a global oxidation strategy is preferred, avoiding the additional reagents and steps required for orthogonal Acm removal.

Peptide Manufacturing Where Final Purity is Paramount

For the synthesis of long peptides or sequences known to be sensitive to base-induced side reactions, this building block is a superior choice to Trt-protected cysteine. Its enhanced stability to piperidine directly reduces the formation of deletion and modification impurities, simplifying purification and increasing the final yield of the target peptide.

Synthesis of Peptides with a Single Disulfide Bridge via Global Deprotection

This is the preferred reagent for synthesizing peptides requiring a single disulfide bond where the intended process involves cleaving the peptide from the resin and globally deprotecting all side chains with a single TFA cocktail, followed by a solution-phase oxidation step. This streamlined workflow avoids the additional steps and reagents needed for orthogonal Acm-group removal.

Fmoc/tBu Synthesis Requiring an Alternative to Trityl Protection

When developing a synthesis process, having alternative, well-characterized building blocks is crucial. Fmoc-Cys(pMeOBzl)-OH provides a validated alternative to Fmoc-Cys(Trt)-OH with a distinct profile of stability and reactivity, offering process chemists a valuable option for troubleshooting or optimizing syntheses where Trityl performance is suboptimal.

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

463.14534407 Da

Monoisotopic Mass

463.14534407 Da

Heavy Atom Count

33

Wikipedia

N-Fmoc-S-(4-methoxybenzyl)-L-cysteine

Dates

Last modified: 08-15-2023

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